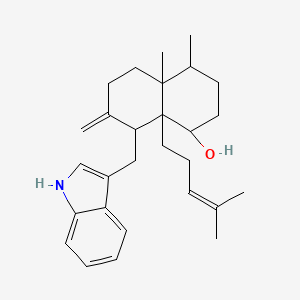

Neosartoricin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

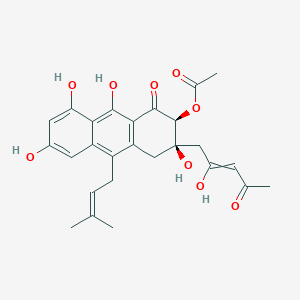

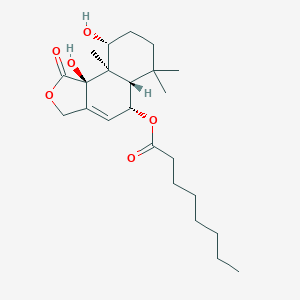

La néosartoricine est un composé d'anthracénone prénylé obtenu des champignons pathogènes Aspergillus fumigatus et Neosartorya fischeri. Elle est connue pour son activité antiproliférative des lymphocytes T, ce qui suggère son potentiel en tant qu'agent immunosuppresseur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La néosartoricine est synthétisée par l'activation de clusters silencieux contenant des prényltransférases polycycliques de polykétides dans Aspergillus fumigatus et Neosartorya fischeri . La voie biosynthétique implique l'utilisation de synthases de polykétides à forte réduction (HR-PKS), qui catalysent la formation de structures complexes de polykétides .

Méthodes de production industrielle : La production industrielle de néosartoricine implique la culture d'Aspergillus fumigatus et de Neosartorya fischeri dans des conditions contrôlées afin d'optimiser l'expression des clusters de gènes biosynthétiques pertinents. Le processus comprend des étapes de fermentation, d'extraction et de purification pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions : La néosartoricine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la néosartoricine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la néosartoricine, chacun ayant potentiellement des activités biologiques différentes .

4. Applications de recherche scientifique

La néosartoricine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Elle sert de composé modèle pour étudier la biosynthèse des polykétides et les mécanismes enzymatiques impliqués.

Biologie : La néosartoricine est utilisée pour étudier les rôles biologiques des métabolites secondaires fongiques et leurs interactions avec les organismes hôtes.

Médecine : En raison de ses propriétés immunosuppressives, la néosartoricine est étudiée pour ses applications thérapeutiques potentielles dans les maladies auto-immunes et la transplantation d'organes.

Industrie : La structure unique du composé et son activité biologique en font un candidat pour le développement de nouveaux produits pharmaceutiques et agrochimiques

5. Mécanisme d'action

La néosartoricine exerce ses effets principalement par son activité antiproliférative des lymphocytes T. Elle inhibe la prolifération des lymphocytes T en interférant avec la synthèse de l'ADN et la progression du cycle cellulaire. Les cibles moléculaires et les voies impliquées comprennent l'inhibition d'enzymes clés et de voies de signalisation qui régulent l'activation et la prolifération des lymphocytes T .

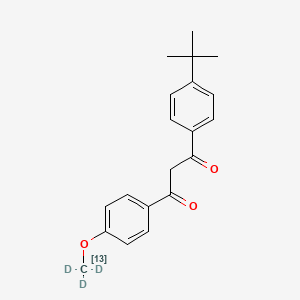

Composés similaires :

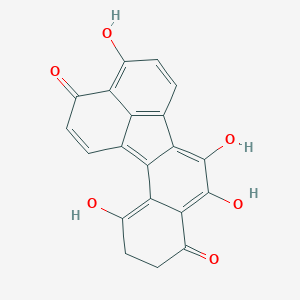

- Asperthécine

- Endocrocine

- Viridicatumtoxine

- TAN-1612

- Géodine

- Monodictyphénone

- Acide Pestheic

- Trypacidine

Comparaison : La néosartoricine est unique parmi ces composés en raison de sa structure spécifique d'anthracénone prénylée et de son activité antiproliférative des lymphocytes T puissante. Alors que d'autres composés comme l'asperthécine et l'endocrocine présentent également une activité biologique, les propriétés immunosuppressives de la néosartoricine en font un composé particulièrement précieux pour la recherche médicale .

Applications De Recherche Scientifique

Neosartoricin has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying the biosynthesis of polyketides and the enzymatic mechanisms involved.

Biology: this compound is used to investigate the biological roles of fungal secondary metabolites and their interactions with host organisms.

Medicine: Due to its immunosuppressive properties, this compound is studied for its potential therapeutic applications in autoimmune diseases and organ transplantation.

Industry: The compound’s unique structure and bioactivity make it a candidate for developing new pharmaceuticals and agrochemicals

Mécanisme D'action

Neosartoricin exerts its effects primarily through its T-cell antiproliferative activity. It inhibits the proliferation of T-cells by interfering with DNA synthesis and cell cycle progression. The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that regulate T-cell activation and proliferation .

Comparaison Avec Des Composés Similaires

- Asperthecin

- Endocrocin

- Viridicatumtoxin

- TAN-1612

- Geodin

- Monodictyphenone

- Pestheic Acid

- Trypacidin

Comparison: Neosartoricin is unique among these compounds due to its specific prenylated anthracenone structure and its potent T-cell antiproliferative activity. While other compounds like asperthecin and endocrocin also exhibit bioactivity, this compound’s immunosuppressive properties make it particularly valuable for medical research .

Propriétés

Formule moléculaire |

C26H28O9 |

|---|---|

Poids moléculaire |

484.5 g/mol |

Nom IUPAC |

[(2S,3R)-3,6,8,9-tetrahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate |

InChI |

InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,7-9,25,29-32,34H,6,10-11H2,1-4H3/t25-,26+/m1/s1 |

Clé InChI |

KVVYTLCXDTXZPI-FTJBHMTQSA-N |

SMILES isomérique |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C |

SMILES canonique |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)

![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)